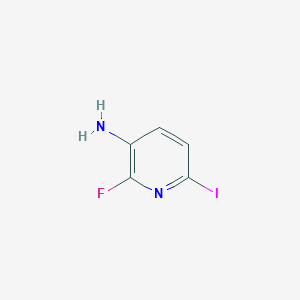

2-Fluoro-6-iodopyridin-3-amine

Descripción

Contextual Significance of Halogenated Aminopyridine Scaffolds in Modern Organic and Medicinal Chemistry Research

Halogenated aminopyridine scaffolds are a class of chemical structures of significant interest in the fields of organic and medicinal chemistry. These compounds are derivatives of pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, which have been substituted with one or more halogen atoms and an amine group. The presence and position of these functional groups confer unique chemical properties and biological activities to the molecules.

In medicinal chemistry, pyridine-based ring systems are among the most utilized heterocycles in drug design, valued for their substantial impact on pharmacological activity. dovepress.com The incorporation of a pyridine motif can enhance a drug's biochemical potency, metabolic stability, and permeability. dovepress.com Halogenation, the introduction of halogen atoms, is a widely appreciated strategy in drug development. acs.org Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence a drug's binding affinity to its target and even play a role in overcoming drug resistance. acs.org The aminopyridine moiety itself is a crucial component in numerous biologically active compounds and serves as a valuable scaffold for the synthesis of new pharmaceutical agents. acs.org

Specific Research Focus on 2-Fluoro-6-iodopyridin-3-amine: A Multifunctional Building Block

Within the broader class of halogenated aminopyridines, this compound has emerged as a compound of particular research interest. Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 6-position, and an amine group at the 3-position. This specific arrangement of functional groups makes it a highly versatile and multifunctional building block in organic synthesis.

The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring. The iodine atom serves as a reactive site, readily participating in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of more complex molecules. The amino group provides a point for further functionalization and can also modulate the compound's biological activity. cymitquimica.com This combination of reactive sites allows for the selective and sequential modification of the molecule, making it a valuable precursor for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. cymitquimica.com

Scope and Aims of Academic Research on this compound

Academic research on this compound is primarily focused on exploring its synthetic utility and potential applications in the development of novel chemical entities. Key areas of investigation include:

Development of efficient synthetic routes: Researchers are interested in establishing reliable and high-yielding methods for the synthesis of this compound itself.

Exploration of its reactivity: A significant portion of research is dedicated to understanding and exploiting the differential reactivity of the functional groups present in the molecule. This includes investigating its participation in various chemical transformations, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Application in the synthesis of complex molecules: The compound serves as a key intermediate in the synthesis of more elaborate molecular architectures, particularly those with potential biological activity. Its use as a building block allows for the systematic modification of different parts of a target molecule, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Investigation of its role in medicinal chemistry: Given the prevalence of halogenated pyridines in pharmaceuticals, there is a strong interest in using this compound to create new compounds for biological screening. dovepress.com The aim is to discover new therapeutic agents for a range of diseases.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-6-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWFPFKSXBTAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 2 Fluoro 6 Iodopyridin 3 Amine

General Methodologies for Substituted Aminopyridine Synthesis

The synthesis of substituted aminopyridines can be achieved through a variety of established chemical transformations. These methods often exploit the inherent reactivity of the pyridine (B92270) ring, which can be modulated by the presence of various substituents.

Nucleophilic Aromatic Substitution (SNAr) Routes to Aminopyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto a pyridine ring. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com Pyridines are particularly susceptible to this type of reaction at the 2- and 4-positions due to the ability of the ring nitrogen to delocalize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The choice of nucleophile and reaction conditions can be tailored to achieve the desired amination. For instance, the reaction of 2-fluoropyridine (B1216828) with lithium amides provides a direct route to aminopyridines under mild, transition-metal-free conditions. researchgate.net Similarly, chloropyridines can be converted to their corresponding aminopyridines by refluxing with various amides, which serve as the amine source. scielo.br This method is advantageous as it avoids the use of transition metal catalysts and harsh reagents. scielo.br Another approach involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot process using p-toluenesulfonic anhydride (B1165640) (Ts₂O) and tert-butylamine, followed by deprotection. organic-chemistry.org This method offers high yields and excellent regioselectivity for the 2-position. organic-chemistry.org

The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Interactive Table: Comparison of SNAr Methods for Aminopyridine Synthesis

| Method | Substrate | Reagents | Key Features |

| Lithium Amide Amination | 2-Fluoropyridine | Lithium Amides | Mild, transition-metal-free conditions. researchgate.net |

| Amide as Amine Source | Chloropyridines | Various Amides | Catalyst-free, refluxing conditions. scielo.br |

| Pyridine N-Oxide Conversion | Pyridine N-Oxides | Ts₂O, t-BuNH₂, TFA | One-pot, high yield, excellent 2-selectivity. organic-chemistry.org |

| Multicomponent Reaction | Acetophenones, Malononitrile, Aldehydes, Ammonium Carbonate | None (Catalyst-free) | Environmentally friendly, mild conditions, high yields. mdpi.comresearchgate.net |

Directed Halogenation of Pyridine Derivatives

The introduction of halogens onto a pyridine ring can be directed by existing functional groups. For instance, the iodination of 2-amino-5-fluoropyridine (B1271945) can be achieved using iodine and silver sulfate (B86663) in ethanol (B145695) to produce 2-amino-5-fluoro-3-iodopyridine. The amino group in this case directs the incoming electrophilic iodine to the adjacent C-3 position.

Similarly, the halogenation of 2-arylimidazo[1,2-a]pyridines can be accomplished using sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) to yield 3-halo-2-aryl-imidazo[1,2-a]pyridines. researchgate.net This highlights the ability to selectively functionalize positions activated by the heterocyclic system.

Transformation of Aminopyridines via Diazotization

Aminopyridines can undergo diazotization, a reaction that converts the primary amino group into a diazonium salt. These diazonium salts are often unstable but serve as versatile intermediates for introducing a wide range of functional groups. tpu.rusci-hub.ru The diazotization of aminopyridines is generally more challenging than that of anilines due to the lower stability of pyridine diazonium salts. tpu.ru

Despite the challenges, methods have been developed for the effective diazotization of aminopyridines. For example, aminopyridines can be converted to their corresponding pyridinyl trifluoromethanesulfonates (triflates) via a one-pot diazotization reaction with sodium nitrite (B80452) in the presence of trifluoromethanesulfonic acid. tpu.ru Diazotization can also be used to introduce other functionalities, such as in the diazotization-iodination of aminopyridines. researchgate.net The reaction of diaminopyridines can also be controlled, although it may proceed more slowly and with incomplete conversion. tpu.ru

Synthetic Pathways to 2-Fluoro-6-iodopyridin-3-amine

The synthesis of the specifically substituted this compound requires a carefully designed sequence of reactions that control the regiochemistry of functional group introduction.

Design Principles for Precursor Selection and Chemical Transformations

The synthesis of highly substituted pyridines like this compound relies on the strategic selection of starting materials and a logical sequence of chemical transformations. The fluorine and iodine atoms on the pyridine ring serve different purposes; the fluorine atom acts as an activating group for nucleophilic substitution and can enhance metabolic stability in a pharmaceutical context, while the iodine atom provides a reactive handle for cross-coupling reactions.

A common strategy involves starting with a pre-functionalized pyridine ring and introducing the remaining substituents in a stepwise manner. For example, a synthetic route might begin with a fluorinated aminopyridine, followed by selective iodination. The directing effects of the existing amino and fluoro groups are crucial for achieving the desired regiochemistry.

Regioselective Functionalization Approaches

Achieving the correct arrangement of substituents on the pyridine ring is a key challenge. One reported synthesis of a related compound, 3-fluoro-4-iodopyridin-2-amine, starts from 2,3-difluoro-4-iodopyridine. chemicalbook.com This precursor undergoes a chemoselective nucleophilic aromatic substitution with acetamidine (B91507) hydrochloride and sodium hydroxide, where the amino group displaces the fluorine at the 2-position, yielding the desired product. chemicalbook.com This demonstrates the higher reactivity of the fluorine atom at the 2-position towards nucleophilic attack.

Interactive Table: Precursors and Products in Substituted Pyridine Synthesis

| Precursor | Reagents | Product | Reference |

| 2-Amino-5-fluoropyridine | I₂, Ag₂SO₄, Ethanol | 2-Amino-5-fluoro-3-iodopyridine | |

| 2,3-Difluoro-4-iodopyridine | Acetamidine hydrochloride, NaOH | 3-Fluoro-4-iodopyridin-2-amine | chemicalbook.com |

| 2,6-Dihalopyridine | Primary Amine | 2,6-Diaminopyridine | google.com |

Optimization of Reaction Conditions and Reagents for Efficiency and Selectivity

The synthesis of this compound is not widely documented, necessitating a strategy based on the reactivity of its precursors. A plausible and efficient route is the direct electrophilic iodination of 2-fluoropyridin-3-amine. The optimization of this transformation is critical for achieving high yield and regioselectivity, targeting the C-6 position.

Key parameters for optimization include the choice of iodinating agent, solvent, temperature, and additives.

Iodinating Agents: Various reagents can be employed for the iodination of aminopyridines. N-iodosuccinimide (NIS) is a common choice due to its mild nature. Other alternatives include iodine monochloride (ICl) or a combination of iodine (I₂) with an oxidizing agent. For instance, the iodination of 2-amino-5-fluoropyridine has been successfully achieved using powdered iodine in the presence of silver sulphate in ethanol, a method that could be adapted for this synthesis. nih.gov

Solvents: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or N,N-dimethylformamide (DMF) are often used for electrophilic halogenations. For reactions involving metal-based promoters like silver sulfate, polar protic solvents like ethanol may be required. nih.gov

Temperature: Iodination reactions are typically conducted at temperatures ranging from 0 °C to room temperature to control selectivity and minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.

Additives and Catalysts: The addition of a Lewis acid or a silver salt can activate the iodine source and promote the reaction. Silver sulfate, for example, can act as a promoter in iodination reactions with elemental iodine. nih.gov The presence of the amino group at C-3 and the fluorine at C-2 directs the electrophilic substitution. The amino group is a strong activating group, directing ortho and para, while the fluorine is a deactivating group. The interplay of these electronic effects would favor substitution at the C-6 position.

A hypothetical optimization table for the iodination of 2-fluoropyridin-3-amine, based on analogous reactions, is presented below.

| Iodinating Agent | Solvent | Additive | Temperature (°C) | Estimated Yield (%) | Selectivity |

| NIS | MeCN | None | 25 | Moderate | Good |

| I₂ | EtOH | AgNO₃ | 25 | Good | High |

| ICl | DCM | None | 0 | Moderate-Good | Moderate |

| I₂ | AcOH/H₂O | H₂SO₄ | 50 | Variable | Variable |

Derivatization of this compound

The trifunctional nature of this compound makes it a highly valuable scaffold for generating diverse molecular architectures through selective reactions at the amino, fluoro, and iodo groups.

Reactions at the Amino Group (e.g., Acylation, Alkylation, Arylation)

The amino group at the C-3 position can readily undergo standard transformations such as acylation, alkylation, and arylation.

Acylation: The reaction with acylating agents like acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine (B128534) or pyridine) would yield the corresponding N-(2-fluoro-6-iodopyridin-3-yl)acetamide. This transformation is often used to protect the amino group or to introduce a new functional moiety. Protecting the amine as an acetamide (B32628) can also modify its directing effect in subsequent electrophilic substitutions. mdpi.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as DMF or THF. nih.gov Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides another route to N-alkylated products. nih.gov

Arylation: The amino group can participate in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with aryl halides or triflates to form N-aryl derivatives. organic-chemistry.org This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄). thieme-connect.de

Transformations Involving the Fluorine Substituent

The fluorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. clockss.org This allows for the selective introduction of various nucleophiles. The reactivity for SNAr at the 2-position of a pyridine ring is generally high, with fluorine being a better leaving group than chlorine in these reactions. clockss.orgwikipedia.org

With O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides in a solvent like DMF or DMSO would lead to the formation of 2-alkoxy or 2-aryloxy derivatives. evitachem.com

With S-Nucleophiles: Thiolates, generated from thiols (e.g., thiophenol, ethanethiol) and a base, can displace the fluorine atom to yield 2-(alkylthio)- or 2-(arylthio)pyridines. smolecule.commdpi.com

With N-Nucleophiles: While the starting material already contains an amino group, the fluorine can be displaced by other amines under more forcing conditions, often requiring higher temperatures or microwave irradiation. researchgate.net

| Nucleophile | Reagent | Base | Solvent | Temperature | Product Type |

| Methoxide | NaOMe | - | MeOH/DMF | 60-100 °C | 2-Methoxypyridine |

| Thiophenoxide | PhSH | K₂CO₃ | DMSO | 80-120 °C | 2-(Phenylthio)pyridine |

| Benzylamine | BnNH₂ | Cs₂CO₃ | Dioxane | 100-150 °C | 2-(Benzylamino)pyridine |

Cross-Coupling Reactions and Other Transformations at the Iodine Substituent

The iodine atom at the C-6 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions due to the lability of the C-I bond. This allows for the introduction of a wide range of carbon-based substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with aryl or vinyl boronic acids (or their esters) is a powerful tool for forming C-C bonds. mdpi.comresearchgate.net Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or DMF. mdpi.comresearchgate.net This reaction is tolerant of many functional groups, including the amino and fluoro substituents on the ring. mdpi.com

Sonogashira Coupling: The coupling with terminal alkynes is catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. nih.govambeed.com This reaction provides a direct route to 6-alkynylpyridine derivatives. Studies on 3-amino-6-iodopyridazine have shown successful Sonogashira coupling with TMS-acetylene using Pd(PPh₃)₂Cl₂/CuI in acetonitrile and triethylamine. nih.govsemanticscholar.org

Heck Reaction: The palladium-catalyzed reaction of the C-I bond with alkenes, in the presence of a base, forms 6-alkenylpyridine derivatives. wikipedia.orgrsc.org The choice of catalyst, ligand, and base is crucial for achieving good yields and controlling the stereoselectivity of the newly formed double bond. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN / DMF |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA / DMF |

Modifications and Annulations of the Pyridine Ring System

The strategic placement of functional groups in this compound allows for the construction of fused heterocyclic systems through annulation reactions.

One powerful strategy involves the palladium-catalyzed annulation of internal alkynes with imines derived from ortho-iodoanilines or their heterocyclic analogues. clockss.org This approach can be adapted for this compound. The initial step would be the condensation of the amino group with an aldehyde (e.g., benzaldehyde) to form the corresponding Schiff base (imine). This intermediate can then undergo a palladium-catalyzed annulation reaction with an internal alkyne. The reaction likely proceeds via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization onto the imine, ultimately forming a polycyclic aromatic system such as a pyridopyrroloisoquinoline derivative. clockss.org

Another potential annulation pathway involves the formation of imidazo[1,2-a]pyridines. This can be achieved by reacting the 3-amino group with an α-haloketone, which leads to an initial alkylation followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. bio-conferences.org The fluorine and iodine substituents would remain on the pyridine ring for further functionalization.

Reactivity and Mechanistic Investigations of 2 Fluoro 6 Iodopyridin 3 Amine

Electronic Structure and Reactivity Profiles of Halogenated Aminopyridines

The reactivity of halogenated aminopyridines such as 2-fluoro-6-iodopyridin-3-amine is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing halogen substituents on the pyridine (B92270) ring. The nitrogen atom of the pyridine ring is inherently electron-withdrawing, which, combined with the inductive effects of the fluorine and iodine atoms, creates a complex electronic landscape.

Computational studies, including Density Functional Theory (DFT) calculations, are often employed to understand the electronic properties of such molecules. These studies can provide insights into bond lengths, charge distributions, and molecular orbital energies, which in turn help predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the carbon-iodine bond is significantly weaker and more polarized than the carbon-fluorine bond, rendering the iodine atom a more facile leaving group in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Properties of the Amino Functionality

Common reactions involving the amino group include acylation, sulfonylation, and alkylation. For instance, it can be acylated with acid chlorides or anhydrides to form the corresponding amides. The reactivity of the amino group can be modulated by the reaction conditions, such as the choice of base and solvent. In some cases, the amino group can direct the regioselectivity of subsequent reactions through its coordinating or directing effects.

Reactivity of the Halogen Centers (Fluorine and Iodine) in Chemical Transformations

A distinguishing feature of this compound is the differential reactivity of its two halogen substituents. The iodine atom at the 6-position is considerably more reactive than the fluorine atom at the 2-position in many chemical transformations, particularly in metal-catalyzed cross-coupling reactions. This difference in reactivity is primarily attributed to the weaker carbon-iodine bond strength compared to the robust carbon-fluorine bond.

This disparity in reactivity allows for selective functionalization of the pyridine ring. The iodine atom can be selectively displaced or involved in coupling reactions while leaving the fluorine atom intact. This sequential functionalization is a powerful strategy in the synthesis of complex substituted pyridines. The fluorine atom, while generally less reactive, can participate in nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions, especially when activated by strong electron-withdrawing groups.

Catalyzed Reactions of this compound

This compound is a valuable building block in metal-catalyzed cross-coupling reactions, enabling the formation of various carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to mediate the coupling of this compound with a range of coupling partners. The greater reactivity of the C-I bond allows for selective reactions at the 6-position.

C-N Coupling (Buchwald-Hartwig Amination): This reaction involves the coupling of this compound with amines in the presence of a palladium catalyst and a base to form substituted diaminopyridines. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

C-C Coupling (e.g., Suzuki, Sonogashira, Stille couplings): The iodine atom can be readily displaced in Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Stille couplings with organostannanes. These reactions provide efficient routes to biaryls, alkynylpyridines, and other carbon-substituted pyridines.

C-X Coupling (e.g., Cyanation): The iodo group can also be substituted with other functionalities, such as a cyano group, through palladium-catalyzed cyanation reactions.

The following table summarizes some examples of palladium-catalyzed reactions with this compound:

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / Xantphos | Substituted diaminopyridines |

| Suzuki | Boronic acids | Pd(PPh₃)₄ / Base | 6-Aryl-2-fluoropyridin-3-amines |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-2-fluoropyridin-3-amines |

Copper catalysts can also be employed for transformations involving this compound, often providing complementary reactivity to palladium-based systems. For instance, copper-catalyzed Ullmann-type reactions can be used to form C-N and C-O bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts. The choice between palladium and copper catalysis can depend on the specific substrates and the desired outcome.

The mechanism of palladium-catalyzed cross-coupling reactions involving this compound generally follows a well-established catalytic cycle. This cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): In Suzuki couplings, the organoboron reagent undergoes transmetalation with the palladium(II) intermediate. In Buchwald-Hartwig aminations, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The study of these catalytic cycles and the characterization of the intermediates are crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Metal-Free Organic Transformations and Their Mechanisms

The reactivity of this compound is prominently featured in metal-free organic transformations, which are advantageous due to lower costs and reduced environmental impact compared to metal-catalyzed methods. rsc.org A primary class of these reactions is nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine ring is susceptible to attack by nucleophiles.

Research on polyhalogenated pyridines demonstrates that metal-free C-N bond-forming reactions proceed efficiently with various amines. rsc.org For instance, halogenated pyridines react preferentially with amines, such as azole and indole (B1671886) derivatives, at the fluorine-substituted position to yield monosubstituted products with high selectivity. rsc.org These reactions are typically facilitated by a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgacademie-sciences.fr

The proposed mechanism for these SNAr reactions involves the formation of a Meisenheimer complex. The nucleophile attacks the carbon atom bearing the fluorine, which is activated by the electron-withdrawing effects of the ring nitrogen and the halogen substituents. The subsequent departure of the fluoride (B91410) ion, which is a good leaving group in this context, leads to the final substituted product.

Hypervalent iodine reagents can also be used in metal-free arylation reactions, which proceed through mechanisms like ligand coupling. beilstein-journals.org These methods provide an alternative route for forming C-C and C-O bonds under mild conditions. beilstein-journals.org

| Halogenated Substrate | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Difluoropyridine | Benzimidazole | K₂CO₃ | DMSO | 90 | Good to Excellent |

| 3-Bromo-5-chloro-2-fluoropyridine | Benzimidazole | K₂CO₃ | DMSO | 90 | High Conversion |

| 5-Fluoro-2-chloropyrimidine | Azole/Indole Derivatives | K₂CO₃ | DMSO | 90 | Moderate to Good |

| 5-Fluoro-2-chloropyrimidine | n-Pentylamine | K₂CO₃ | DMSO | 90 | 96 |

Steric and Electronic Effects on Reaction Outcomes

The reactivity of this compound is a direct consequence of the steric and electronic effects exerted by its substituents.

Electronic Effects: The pyridine nitrogen atom, along with the electronegative fluorine and iodine atoms, renders the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. The nitrogen atom strongly activates the ortho (C-2, C-6) and para (C-4) positions. The fluorine atom at C-6 and the iodine atom at C-2 further enhance this activation through their inductive electron-withdrawing effects.

Studies on substituted fluoropyridines have shown that the position of other halogens relative to the nitrogen atom is crucial. For instance, a 3-fluoropyridine (B146971) with a bromine substituent at the meta position to the nitrogen (e.g., 5-bromo-3-fluoropyridine) exhibits higher reactivity than those with bromine at the ortho position (e.g., 2-bromo-3-fluoropyridine). rsc.org This suggests that the electronic influence of the substituent's position significantly impacts the conversion rate in SNAr reactions. rsc.org In this compound, both the fluoro and iodo groups are at positions activated by the ring nitrogen. The amino group at C-3, typically an activating group for electrophilic substitution, also modulates the electronic landscape of the ring.

Steric Effects: The iodine atom is considerably larger than the fluorine atom, introducing significant steric bulk at the C-2 position. This steric hindrance can influence regioselectivity by impeding the approach of nucleophiles to the C-2 position or the adjacent C-3 amino group. In some metal-free C-N coupling reactions, however, steric effects from substituents on the nucleophilic amine were not found to be a determining factor for reactivity. rsc.org For example, 2-methylbenzimidazole (B154957) and 2-methylimidazole (B133640) reacted successfully, indicating a tolerance for steric bulk in certain systems. rsc.org

In other contexts, such as palladium-catalyzed reactions, steric effects can be paramount in controlling regioselectivity. For instance, in the Larock indole synthesis, the insertion of the Pd(II)-aryl bond into an alkyne occurs in a way that the bulkiest group on the alkyne is positioned away from the metal center. ub.edu Similarly, in olefin polymerization catalyzed by certain Group 4 complexes, stronger steric effects from the ligand architecture can promote chain propagation. acs.org The presence of ortho-substituents on an aryl moiety of a catalyst can hinder the approach of monomers, affecting catalytic activity. acs.org These examples underscore the dual role of steric effects, which can either hinder or strategically guide chemical reactions.

| Substrate | Relative Position of Halogen to Nitrogen | Observed Reactivity/Conversion |

|---|---|---|

| 5-Bromo-3-fluoropyridine | Br at meta (C-5), F at meta (C-3) | High Conversion |

| 2-Bromo-5-fluoropyridine | Br at ortho (C-2), F at meta (C-5) | Low Conversion |

| 2-Bromo-3-fluoropyridine | Br at ortho (C-2), F at meta (C-3) | Low Conversion |

Spectroscopic Characterization Methodologies for 2 Fluoro 6 Iodopyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2-Fluoro-6-iodopyridin-3-amine is expected to show distinct signals corresponding to the amine protons and the two aromatic protons on the pyridine (B92270) ring.

Aromatic Protons : The pyridine ring features two protons, H-4 and H-5. These protons are adjacent and would appear as a pair of doublets due to spin-spin coupling. The electron-withdrawing effects of the fluorine and iodine atoms, along with the nitrogen in the ring, would cause these signals to appear in the downfield region of the spectrum. For a similar structure, 3-iodo-N,N-dimethyl-pyridin-2-amine, the corresponding ring protons appear as doublets of doublets at approximately 6.51 ppm and 7.96 ppm. sorbonne-universite.fr

Amine Protons : The primary amine (-NH₂) group will typically exhibit a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.0 - 7.5 | d (doublet) | ~8-9 Hz (³JHH) |

| H-5 | ~6.6 - 7.0 | d (doublet) | ~8-9 Hz (³JHH) |

The ¹³C NMR spectrum is expected to display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached substituents.

C-F Bond : The carbon atom bonded to the fluorine (C-2) will resonate at a very downfield position and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. amazonaws.com

C-I Bond : The carbon atom attached to the iodine (C-6) will be shifted significantly upfield due to the heavy atom effect. For instance, in 3-iodo-N,N-dimethyl-pyridin-2-amine, the carbon bearing the iodine atom appears at 86.06 ppm. sorbonne-universite.fr

Other Ring Carbons : The remaining carbons (C-3, C-4, C-5) will show signals in the aromatic region, with their exact positions influenced by the neighboring substituents and potential C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~160 - 165 | d (doublet) | ¹JCF ≈ 240-260 |

| C-3 | ~140 - 145 | d (doublet) | ²JCF ≈ 10-20 |

| C-4 | ~120 - 125 | d (doublet) | ³JCF ≈ 3-5 |

| C-5 | ~115 - 120 | s (singlet) or d (doublet) | ⁴JCF ≈ 0-3 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. The chemical shift range is much wider than in ¹H NMR, allowing for clear resolution of different fluorine environments. ambeed.com For fluorinated pyridine derivatives, the ¹⁹F signal typically appears in a characteristic region. For example, in a titanium complex containing a 2-fluorophenyl group, the fluorine signal was observed at -117.94 ppm. acs.org The signal for this compound would likely be a multiplet due to coupling with the aromatic protons on the ring (H-4 and H-5).

To unambiguously assign all proton and carbon signals and confirm the structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : A [¹H,¹H]-COSY experiment would confirm the coupling between the H-4 and H-5 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This [¹H,¹³C] experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached (C-4 and C-5).

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy) : These techniques, such as [¹H,¹⁹F]-HOESY, can detect through-space interactions between nuclei. acs.org This can be used to confirm the spatial proximity of the fluorine atom at C-2 to the amine group at C-3.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

The IR spectrum of this compound would show characteristic absorption bands for its primary amine and fluoro-aromatic functionalities.

N-H Stretching : Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. sigmaaldrich.com

N-H Bending : A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1650-1580 cm⁻¹. sigmaaldrich.com

C-N Stretching : The stretching vibration for an aromatic C-N bond is usually observed in the 1335-1250 cm⁻¹ region. sigmaaldrich.com

C-F Stretching : A strong absorption band due to the C-F stretch is expected, typically in the 1250-1150 cm⁻¹ range for aryl fluorides. researchgate.net

Aromatic C=C and C=N Stretching : Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring itself.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | ~3450 | Medium |

| Primary Amine | N-H Symmetric Stretch | ~3350 | Medium |

| Primary Amine | N-H Bend (Scissoring) | ~1620 | Medium-Strong |

| Aromatic Ring | C=C, C=N Stretches | ~1600-1400 | Medium-Strong |

| Aryl-Nitrogen | C-N Stretch | ~1300 | Strong |

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of this compound and its derivatives. This technique provides insights into the molecular structure and the changes that occur upon functionalization. For instance, in fluorinated single-walled carbon nanotubes (F-SWNTs), the appearance of an intense, broad D (disorder) mode at approximately 1295 cm⁻¹ alongside the tangential mode at ~1587 cm⁻¹ is indicative of sidewall functionalization, where carbon atoms change from sp² to sp³ hybridization. libretexts.org While specific Raman data for this compound is not extensively detailed in the provided results, the principles of Raman analysis on related structures are well-established. For example, the FTIR and FT-Raman spectra of 2-amino-5-chloropyridine (B124133) have been recorded and analyzed with the aid of density functional theory (DFT) calculations to assign vibrational bands. researchgate.net Such studies on analogous molecules, like 2- and 3-iodopyridine (B74083) and 2-fluoropyridine (B1216828), have demonstrated linear relationships between X-sensitive vibrations and structural parameters, allowing for detailed vibrational assignments that correlate well with those of halobenzenes. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Halogenated Pyridines | Significance |

| C-I Stretching | 500-600 | Indicates the presence and bonding environment of the iodine substituent. |

| C-F Stretching | 1000-1350 | Characteristic of the carbon-fluorine bond. |

| Pyridine Ring Breathing | 990-1050 | A fundamental vibration of the pyridine ring, sensitive to substitution. |

| C-N Stretching | 1266-1382 | Associated with the aromatic amine group. researchgate.net |

| NH₂ Wagging | 650-900 | Related to the out-of-plane bending of the amine group. |

This table represents typical wavenumber ranges for the indicated vibrational modes in halogenated pyridines and is intended for illustrative purposes.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within this compound and its derivatives. The absorption maxima (λ_max) provide information about the conjugated π-electron systems and the influence of various substituents on these systems. For instance, derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine exhibit strong absorption bands in the UV-Vis spectrum. One such derivative, with a fluoroethylamino group, displays absorption maxima at 355 nm, 285 nm, and 234 nm in ethanol (B145695). nih.gov Azo-pyridinic derivatives, another class of related compounds, show a shift in the π–π* bands of the trans isomers to higher wavelengths due to the electron-donating effects of hydroxyl and alkoxyl groups, while electron-withdrawing groups cause a blue shift. acs.org In a study of 2-fluoro-3-iodopyridine (B38475) mixed with iodine monobromide in methanol, a new absorption band appeared at 436 nm, indicating the formation of a new complex. worktribe.com

| Compound/Derivative Class | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 18F-labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivative | Ethanol | 355, 285, 234 | 2.65 x 10⁴, 3.63 x 10⁴, 4.49 x 10⁴ nih.gov |

| Another 18F-labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivative | Ethanol | 355, 285, 234 | 2.08 x 10⁴, 3.30 x 10⁴, 3.99 x 10⁴ nih.gov |

| 2-fluoro-3-iodopyridine | Methanol | 316 | Not specified worktribe.com |

This table provides examples of UV-Vis absorption data for derivatives related to the target compound.

| Derivative Class | Solvent/State | Emission λ_max (nm) | Quantum Yield (Φ) |

| α-biphenylamino-2,2′-bipyridines | THF | 443-505 | Up to 49.1% mdpi.com |

| (Z)-6-alkylamino-2-amino-4-(2-aryl-1-cyanoethenyl)pyridine-3,5-dicarbonitriles | Solid State | 472-562 | Not specified bohrium.com |

| Imidazo[1,2-a]pyridin-3-amine derivative (10d) | Not specified | 473 | 0.35 nih.gov |

| Pyrimidine derivative (10r) | Not specified | 553 | 0.02 nih.gov |

This table illustrates the fluorescence properties of various pyridine derivatives.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in validating the molecular formula. For instance, HRMS analysis of a derivative of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine yielded a found mass of 396.0378 for the [M+H]⁺ ion, which is in close agreement with the calculated mass of 396.0373 for the molecular formula C₁₆H₁₆IFN₃. nih.gov Similarly, for another related derivative, the found [M+H]⁺ ion was at m/z 410.0534, consistent with the calculated mass of 410.0529 for C₁₇H₁₈IFN₃. nih.gov In the study of halogenated phenylpyridines, gas chromatography-mass spectrometry (GC-MS) is used for analysis, with one derivative showing a molecular ion peak [M]⁺ at m/z 517. acs.org Collisional activation mass spectrometry has been used to study the fragmentation of protonated halogenated pyridines, revealing that they can undergo dehalogenation. kuleuven.be

| Compound/Derivative | Ionization Method | Calculated m/z | Observed m/z | Molecular Formula |

| 18F-labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivative | FAB⁺ | 396.0373 [M+H]⁺ | 396.0378 [M+H]⁺ | C₁₆H₁₆IFN₃ nih.gov |

| Another 18F-labeled 6-Iodo-2-phenylimidazo[1,2-a]pyridine derivative | FAB⁺ | 410.0529 [M+H]⁺ | 410.0534 [M+H]⁺ | C₁₇H₁₈IFN₃ nih.gov |

| 2-Chloro-5-iodo-3-methylpyridin-4-amine | Not specified | 268.94 [M+H]⁺ | 268.92 [M+H]⁺ | C₆H₇ClIN₂ |

This table presents mass spectrometry data for related pyridine derivatives, confirming their molecular weights.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not detailed in the provided search results, structures of related compounds offer valuable insights. For example, the crystal structure of a bis(pyridine)chloronium(I) cation reveals details about halogen bonding. rsc.org The solid-state structure of an α-biphenylamino-2,2′-bipyridine has been confirmed by single-crystal X-ray diffraction analysis. mdpi.com For analogs like 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, X-ray crystallography has resolved steric effects and halogen bonding. These studies are crucial for understanding the three-dimensional arrangement of atoms and the nature of non-covalent interactions that dictate the crystal packing. A patent for a radiolabelled derivative of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]-pyrazolo[1,5-a]pyrimidin-3-carboxamide compound includes X-ray powder diffraction data to characterize its solid form. google.com

Computational and Theoretical Studies of 2 Fluoro 6 Iodopyridin 3 Amine

Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra

No published data were found regarding the simulated infrared (IR) or Raman spectra of 2-Fluoro-6-iodopyridin-3-amine. Such simulations, typically performed using DFT methods, would provide valuable insights into the vibrational modes of the molecule, aiding in its experimental identification and characterization.

Computational UV-Vis Absorption Spectra

There is no available research detailing the computational prediction of the UV-Vis absorption spectrum for this compound. Time-dependent DFT (TD-DFT) is the common method for simulating electronic transitions and predicting absorption maxima, which are crucial for understanding the photophysical properties of a compound.

Reaction Mechanism Modeling

Transition State Characterization and Reaction Pathway Elucidation

A search of the scientific literature did not yield any studies on the modeling of reaction mechanisms involving this compound. This type of research would involve locating transition states and mapping reaction pathways to understand its reactivity, for instance, in nucleophilic aromatic substitution or cross-coupling reactions.

Computational Insights into Regioselectivity and Stereoselectivity

Without reaction mechanism studies, there are consequently no computational insights into the regioselectivity or stereoselectivity of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

No molecular dynamics simulation studies of this compound have been published. These simulations would be instrumental in exploring its conformational landscape, flexibility, and interactions with solvents or biological macromolecules.

Intermolecular Interactions, Including Halogen Bonding

While the presence of both an iodine and a fluorine atom suggests the potential for interesting intermolecular interactions, including halogen bonding, no specific computational or experimental studies have been found that investigate these interactions for this compound. Halogen bonding is a significant non-covalent interaction in crystal engineering and drug design, and the study of this aspect for the target molecule would be of considerable interest.

Assessment of Electronic Properties Relevant to Catalysis and Material Science

Computational and theoretical studies play a pivotal role in elucidating the electronic properties of novel compounds, offering predictive insights into their reactivity and potential for application in catalysis and material science. For this compound, density functional theory (DFT) calculations are instrumental in mapping its electronic landscape. These theoretical assessments provide a foundational understanding of how the molecule's unique arrangement of substituents—an electron-donating amino group and electron-withdrawing fluorine and iodine atoms—governs its electronic behavior and, consequently, its functional potential.

The electronic characteristics of this compound are largely dictated by the interplay of its functional groups on the pyridine (B92270) ring. The amino group at the 3-position significantly influences the molecule's electron density distribution through resonance and inductive effects. Concurrently, the electronegative fluorine and iodine atoms at the 2- and 6-positions, respectively, act as electron-withdrawing groups, creating a complex electronic environment. This push-pull dynamic is critical in determining the molecule's frontier molecular orbitals, which are key to understanding its reactivity.

Frontier Molecular Orbitals and Catalytic Activity

A central aspect of computational analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In the context of catalysis, the HOMO and LUMO energies of this compound indicate its potential to act as a ligand in transition metal complexes. The lone pair of electrons on the pyridine nitrogen and the amino group can donate to a metal center, a process governed by the HOMO energy. Conversely, the LUMO, distributed across the pyridine ring, can accept electron density from the metal, facilitating back-bonding interactions that stabilize the complex. The specific energies of these orbitals, influenced by the fluoro and iodo substituents, can be tailored to fine-tune the catalytic activity of the resulting metal complex.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Molecular Electrostatic Potential and Material Science Applications

The molecular electrostatic potential (MEP) map is another critical tool derived from computational studies. It visualizes the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the fluorine atom, indicating sites susceptible to electrophilic attack. The region around the amino group would also exhibit a negative potential, while the iodine atom, due to its ability to form halogen bonds, could present a region of positive potential (a sigma-hole).

This detailed charge distribution is highly relevant for material science applications. The distinct positive and negative regions on the molecular surface can drive intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for the self-assembly of molecules into ordered structures like liquid crystals or organic semiconductors. The polar nature of the C-F and C-I bonds, coupled with the amino group, can also lead to a significant molecular dipole moment, a property of interest for non-linear optical materials.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.45 D |

| Ionization Potential (eV) | 7.12 eV |

| Electron Affinity (eV) | 0.98 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure by examining charge transfer and delocalization within the molecule. For this compound, NBO analysis would quantify the delocalization of the amino group's lone pair into the pyridine ring and the nature of the C-F and C-I bonds. These insights are valuable for understanding the molecule's stability and the electronic communication between its different functional groups. Such information is pertinent to the design of organic electronic materials where efficient charge transport is essential.

Applications and Advanced Research Trajectories for 2 Fluoro 6 Iodopyridin 3 Amine

Role as a Versatile Synthetic Synthon in Organic Synthesis

2-Fluoro-6-iodopyridin-3-amine serves as a cornerstone in synthetic organic chemistry, providing a robust platform for the construction of intricate molecular architectures. Its utility stems from the differential reactivity of its functional groups, which allows for selective chemical transformations.

The strategic positioning of the fluoro, iodo, and amino groups on the pyridine (B92270) core of this compound allows for a programmed, stepwise introduction of various substituents. This controlled functionalization is crucial in the multi-step synthesis of complex organic molecules. The presence of both a fluorine atom and an iodine atom allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, than the carbon-fluorine bond. myskinrecipes.com This reactivity difference enables the selective introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring, while leaving the fluorine atom at the 2-position intact for subsequent transformations.

The amino group at the 3-position provides another site for chemical modification, such as acylation, alkylation, or diazotization, further expanding the synthetic possibilities. This multi-functional nature makes this compound a highly sought-after intermediate in the synthesis of complex natural products, agrochemicals, and materials science applications.

Fluorinated heterocycles are of paramount importance in pharmaceutical and agrochemical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets. nih.gov this compound is a key precursor for the synthesis of a wide variety of fluorinated heterocyclic systems. nih.gov

The inherent reactivity of the pyridine ring, coupled with the diverse functionalities of this compound, allows for its use in various cyclization reactions to construct fused heterocyclic systems. For example, the amino group can participate in condensation reactions with diketones or other bifunctional reagents to form fused pyrazine, pyrrole, or imidazole (B134444) rings. Furthermore, the iodo group can be utilized in intramolecular Heck or Sonogashira reactions to forge new carbon-carbon bonds and construct complex polycyclic frameworks. The ability to readily access a diverse range of heterocyclic scaffolds from a single, readily available starting material underscores the importance of this compound in modern synthetic chemistry.

Contributions to Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov The incorporation of fluorine and iodine into the pyridine ring of this compound provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.

This compound serves as a versatile scaffold for the design and synthesis of novel pharmaceutical agents targeting a wide range of diseases. researchgate.net Its structural features allow for the exploration of chemical space around the pyridine core, enabling the optimization of potency, selectivity, and drug-like properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while also increasing the lipophilicity of the molecule, which can improve cell membrane permeability. The iodo group, in addition to its synthetic utility, can also engage in halogen bonding interactions with biological targets, thereby enhancing binding affinity.

The amino group provides a handle for the attachment of various pharmacophoric groups, allowing for the fine-tuning of biological activity. A notable example is the synthesis of a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives which have been investigated as dopamine (B1211576)/serotonin (B10506) receptor agonists. researchgate.net This highlights the utility of the 2-fluoro-6-substituted pyridine scaffold in the development of new treatments for neurological disorders.

The unique electronic properties of the fluorinated pyridine ring in this compound make it an attractive core for the development of bioactive ligands and enzyme inhibitors. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding interactions with protein targets.

This compound has been utilized as a key building block in the synthesis of inhibitors for various enzymes implicated in disease. For instance, aminopyrazole derivatives, which can be synthesized from precursors like this compound, have shown promise as inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. nih.gov Furthermore, the 2-fluoro-3-pyridinyl group has been identified as a favorable substituent in the development of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors, which are being investigated for the treatment of Alzheimer's disease. sci-hub.ru

| Target Class | Example Compound/Scaffold | Therapeutic Area |

|---|---|---|

| Kinase Inhibitors | Aminopyrazole derivatives | Oncology |

| Enzyme Inhibitors | BACE1 inhibitors with a 2-fluoro-3-pyridinyl group | Neurodegenerative Diseases |

| Receptor Agonists | 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines | Neurological Disorders |

The presence of a halogen atom in this compound makes it an ideal candidate for the development of radiolabeled imaging agents for PET and SPECT. nih.govnih.gov These non-invasive imaging techniques are crucial for the diagnosis and monitoring of various diseases, including cancer and neurological disorders.

The iodine atom can be readily replaced with a radioactive isotope of iodine, such as iodine-123 for SPECT or iodine-124 for PET. nih.gov Similarly, the fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (B77423) for PET imaging. nih.gov The ability to label the same molecule with different radioisotopes allows for a direct comparison of PET and SPECT imaging data, which can be valuable in clinical research. nih.gov

The development of radiopharmaceuticals based on the this compound scaffold allows for the in vivo visualization and quantification of biological targets. For example, a PET tracer based on a 6-fluoroindole (B127801) scaffold has been developed for imaging tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer. nih.gov This demonstrates the potential of utilizing fluorinated pyridinyl building blocks in the creation of novel diagnostic tools.

| Imaging Modality | Radioisotope | Application |

|---|---|---|

| PET | Fluorine-18 | Oncology, Neurology |

| SPECT | Iodine-123 | Oncology, Cardiology |

| PET | Iodine-124 | Oncology |

Advanced Materials Science Applications

The unique structural characteristics of this compound, featuring a strategic arrangement of electron-donating and electron-withdrawing groups, position it as a promising building block in the realm of advanced materials science. The presence of fluorine, iodine, and amine functionalities on the pyridine core allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of novel optoelectronic and functional materials. Furthermore, its ability to coordinate with metal centers opens up avenues for its use in the development of sophisticated catalytic systems.

Precursors for Optoelectronic and Functional Materials

The highly functionalized pyridine ring of this compound serves as an excellent scaffold for the construction of larger, conjugated systems with tailored electronic properties. The distinct reactivity of the iodo and fluoro substituents allows for selective, stepwise functionalization through various cross-coupling reactions. For instance, the carbon-iodine bond is particularly amenable to well-established palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, vinyl, or alkynyl groups. This modular approach allows for the systematic extension of the π-conjugated system, a key factor in tuning the optical and electronic properties of the resulting materials.

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the electron-donating character of the amino group, creates a push-pull electronic structure. This intrinsic feature is highly desirable for applications in nonlinear optics and as components of organic light-emitting diodes (OLEDs). By carefully selecting the moieties to be introduced via cross-coupling reactions, it is possible to fine-tune the HOMO-LUMO energy gap, influencing the absorption and emission characteristics of the final material.

Table 1: Potential Cross-Coupling Reactions for Functionalization

| Cross-Coupling Reaction | Reagent | Introduced Group | Potential Application |

| Suzuki Coupling | Arylboronic acid | Aryl | Organic Light-Emitting Diodes (OLEDs) |

| Stille Coupling | Organostannane | Aryl, Vinyl | Organic Photovoltaics (OPVs) |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | Nonlinear Optics (NLO) |

| Buchwald-Hartwig Amination | Amine | Amino | Hole Transporting Materials |

The resulting highly substituted pyridine derivatives could find applications as:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Nonlinear Optical (NLO) Materials: For applications in optical communications and data storage.

Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.

Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide excellent coordination sites for metal ions. This allows the compound to act as a versatile ligand in the field of coordination chemistry. The electronic properties of the resulting metal complexes can be modulated by the substituents on the pyridine ring. The fluorine and iodine atoms can influence the Lewis basicity of the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond.

The formation of well-defined metal complexes is a prerequisite for the development of efficient catalysts. By coordinating with transition metals such as palladium, platinum, rhodium, or iridium, this compound can form complexes that may exhibit catalytic activity in a variety of organic transformations. The steric and electronic environment around the metal center, dictated by the ligand, plays a crucial role in determining the catalyst's activity, selectivity, and stability.

Furthermore, these ligands can be anchored to solid supports, such as polymers or silica, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems, aligning with the principles of green chemistry. Potential catalytic applications include:

Cross-coupling reactions: For the formation of carbon-carbon and carbon-heteroatom bonds.

Hydrogenation and transfer hydrogenation: For the reduction of unsaturated compounds.

Carbonylation reactions: For the introduction of carbonyl groups.

Future Research Directions

The full potential of this compound as a versatile chemical building block is yet to be fully explored. Future research should focus on developing more sustainable synthetic methodologies, exploring novel reactivity patterns, and integrating computational approaches for the rational design of new materials and catalysts.

Development of More Sustainable and Greener Synthetic Methodologies

Traditional methods for the synthesis of functionalized pyridines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research should prioritize the development of more environmentally benign synthetic routes to this compound and its derivatives. This could involve:

Catalytic C-H activation: To directly introduce functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials.

Flow chemistry: For improved reaction control, safety, and scalability.

Use of greener solvents: Such as water, supercritical fluids, or bio-based solvents. benthamscience.com

Microwave-assisted synthesis: To reduce reaction times and energy consumption. nih.gov

Multicomponent reactions: To increase atom economy and reduce the number of synthetic steps. acs.orgnih.gov

Table 2: Comparison of Conventional and Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable catalysts, biocatalysts |

| Energy | High temperatures, long reaction times | Microwave, ultrasound, lower temperatures |

| Waste | Significant byproduct generation | High atom economy, minimal waste |

Exploration of Novel Reactivity Modes and Transformations

The unique arrangement of functional groups in this compound suggests the potential for novel and unexplored reactivity. The interplay between the different substituents could lead to unexpected and useful chemical transformations. Areas for future investigation include:

Selective functionalization: Developing methods for the selective reaction at each of the reactive sites (iodo, fluoro, amino, and the pyridine ring itself).

Ring transformation reactions: Exploring the possibility of converting the pyridine ring into other heterocyclic systems.

Photochemical and electrochemical reactions: Investigating the reactivity of the molecule under light or electrical stimulation to access new reaction pathways.

Integrated Computational-Experimental Approaches for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the properties and reactivity of molecules. nih.govelectrochemsci.org By integrating computational modeling with experimental work, researchers can accelerate the discovery and development of new materials and catalysts based on the this compound scaffold.

Computational studies can be employed to:

Predict electronic and optical properties: To guide the design of new optoelectronic materials. researchgate.net

Model reaction mechanisms: To understand and optimize catalytic processes. acs.org

Screen virtual libraries of derivatives: To identify promising candidates for specific applications before undertaking extensive experimental work. nih.gov

This synergistic approach will enable the rational design of novel functional molecules with tailored properties, paving the way for the next generation of advanced materials and catalysts.

Expansion into Novel Biological Targets and Therapeutic Areas

The unique structural and reactive properties of this compound make it a versatile scaffold in medicinal chemistry, enabling the exploration of novel biological targets beyond its established applications. Researchers are increasingly leveraging this compound to develop potent and selective modulators for therapeutic areas with significant unmet needs, primarily in oncology and neurology. The aminopyridine core serves as a privileged structure for creating libraries of compounds aimed at complex targets like protein kinases and G-protein coupled receptors (GPCRs).

A major trajectory for derivatives of this scaffold is the development of protein kinase inhibitors. ed.ac.uk Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. ed.ac.uk The aminopyridine moiety is adept at forming key hydrogen bonds within the ATP-binding site of many kinases. nih.gov By utilizing this compound as a starting material, medicinal chemists can synthesize complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown significant potential as kinase inhibitors. nih.govrsc.org

Recent research has demonstrated the efficacy of such derivatives against novel cancer targets. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and identified as potent inhibitors of PIM-1 kinase, a promising target for breast cancer therapy. rsc.org Specific compounds from this class exhibited nanomolar inhibitory concentrations and induced apoptosis in cancer cell lines. rsc.org

| Compound | PIM-1 Kinase IC₅₀ (nM) | Inhibition Percentage (%) | Reference Compound (Staurosporine) IC₅₀ (nM) |

|---|---|---|---|

| Compound 4 | 11.4 | 97.8 | 16.7 |

| Compound 10 | 17.2 | 94.6 |

Beyond oncology, the 2-fluoro-6-aminopyridine scaffold is being explored for neurological disorders by targeting GPCRs. nih.gov A notable area of research is the development of multi-target ligands for dopamine and serotonin receptors, which are implicated in conditions like Parkinson's disease and various psychiatric disorders. mdpi.comwikipedia.org Derivatives incorporating a 6-fluoropyridin-3-yl moiety have been synthesized as agonists for dopamine D2/D3 and serotonin 5-HT1A receptors. researchgate.net This multi-target approach may offer improved therapeutic outcomes and better side-effect profiles compared to single-target agents. mdpi.com Studies have identified specific piperazine (B1678402) derivatives with potent agonistic activity at these receptors, highlighting the potential for developing new treatments for Parkinson's disease. researchgate.net

| Compound | Dopamine D2 Receptor EC₅₀ (nM) | Dopamine D3 Receptor EC₅₀ (nM) | Serotonin 5-HT1A Receptor EC₅₀ (nM) |

|---|---|---|---|

| Compound 7b | 0.9 | 19 | 2.3 |

| Compound 34c | 3.3 | 10 | 1.4 |

Furthermore, the broader class of pyridinone derivatives, accessible from aminopyridine precursors, has been investigated for other novel applications. These include the development of inhibitors for protein-protein interactions, such as the WDR5–MLL1 complex, and the creation of metal-chelating agents for treating infectious diseases by depriving bacteria of essential micronutrients like iron. nih.gov These exploratory avenues underscore the vast potential of the this compound scaffold in pushing the boundaries of drug discovery into new therapeutic landscapes.

Q & A

Q. What are the common synthetic routes for 2-fluoro-6-iodopyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example:

- Step 1 : Start with a pyridine precursor (e.g., 2-fluoro-3-nitropyridine). Reduce the nitro group to an amine using hydrogenation with Pd/C in methanol (yields ~80–90%) .

- Step 2 : Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in acetic acid at 80°C. Monitor regioselectivity via <sup>19</sup>F NMR to confirm iodine placement at the 6-position .

- Optimization : Use Pd(OAc)2/Xantphos catalysts for cross-coupling reactions to minimize byproducts .

Q. How can the purity and structure of this compound be verified?

- Methodological Answer :

- Purity : Analyze via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity ≥98% is acceptable for most studies.

- Structural Confirmation :

- <sup>1</sup>H NMR: Look for aromatic protons at δ 6.8–7.5 ppm (pyridine ring) and NH2 protons at δ 5.2–5.5 ppm.

- <sup>19</sup>F NMR: A singlet near δ -110 ppm confirms the fluorine substituent .

- HRMS: Expected [M+H]<sup>+</sup> at m/z 253.98 (C5H4FIN2<sup>+</sup>) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO, methanol, and dichloromethane. Avoid aqueous buffers due to potential hydrolysis of the C–I bond .

- Storage : Store under inert gas (Ar/N2) at -20°C in amber vials to prevent photodegradation. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluoro and 6-iodo substituents influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing fluorine at position 2 activates the pyridine ring for NAS at position 6 (iodine acts as a leaving group). DFT studies suggest the C–I bond has a lower activation energy (~15 kcal/mol) compared to C–F (~40 kcal/mol) .

- Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF at 60°C. Monitor reaction progress via LC-MS to compare substitution rates .

Q. How can contradictions in reported reaction yields for similar halogenated pyridines be resolved?

- Methodological Answer :

- Case Study : A 22% yield discrepancy was observed in Pd-catalyzed amination of 2,6-dihalopyridines .

- Resolution :

Verify catalyst loading (≥5 mol% Pd) and ligand choice (Xantphos outperforms bipyridine ligands).

Screen bases (t-BuONa vs. Cs2CO3); t-BuONa reduces side reactions in polar aprotic solvents.

Use in situ IR to detect intermediates and optimize reaction time .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with a kinase homology model (PDB: 4U5J). The iodine’s van der Waals radius (1.98 Å) may enhance hydrophobic binding in deep pockets.

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Fluorine’s electronegativity may stabilize hydrogen bonds with catalytic lysine residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.